An In-Depth Technical Guide to the Mechanism of Action of ATSP-7041 in p53 Activation
An In-Depth Technical Guide to the Mechanism of Action of ATSP-7041 in p53 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for ATSP-7041, a stapled α-helical peptide, in the activation of the p53 tumor suppressor pathway. The content herein is curated for professionals in the fields of oncology research and drug development, offering detailed experimental insights and quantitative data.
Core Mechanism of Action: Dual Inhibition of MDM2 and MDMX
ATSP-7041 is a synthetic, cell-penetrating stapled α-helical peptide designed to reactivate the p53 tumor suppressor pathway.[1] Its primary mechanism of action is the dual inhibition of two key negative regulators of p53: Mouse double minute 2 homolog (MDM2) and Mouse double minute X homolog (MDMX).[2][3] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of MDM2 and/or MDMX.[4]
ATSP-7041 mimics the p53 α-helix, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[2] This competitive binding disrupts the protein-protein interactions between p53 and its negative regulators. The sequestration of MDM2 and MDMX by ATSP-7041 leads to the stabilization and accumulation of p53, subsequently triggering the transcription of p53 target genes responsible for cell cycle arrest and apoptosis.[3][5]
Quantitative Data: Binding Affinities and Cellular Activity
The efficacy of ATSP-7041 has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available for ATSP-7041.
| Target Protein | Binding Affinity (Ki, nM) | Assay Method |
| MDM2 | 19 ± 2 | Fluorescence Polarization |
| MDMX | 45 ± 5 | Fluorescence Polarization |
| Cell Line | p53 Status | IC50 (µM) | Assay Method |
| SJSA-1 (osteosarcoma) | Wild-Type | 0.8 ± 0.1 | MTT Assay |
| MCF-7 (breast cancer) | Wild-Type | 1.2 ± 0.2 | MTT Assay |
| RKO (colon cancer) | Wild-Type | 1.5 ± 0.3 | MTT Assay |
| HCT116 (colon cancer) | Wild-Type | 1.8 ± 0.2 | MTT Assay |
| MDA-MB-435 (melanoma) | Mutant | > 50 | MTT Assay |
| SW480 (colon cancer) | Mutant | > 50 | MTT Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of ATSP-7041 are provided below.
Fluorescence Polarization Assay for Binding Affinity
This assay was utilized to determine the binding affinity of ATSP-7041 to MDM2 and MDMX.
Protocol:
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Reagents: Recombinant human MDM2 and MDMX proteins, a fluorescein-labeled p53-derived peptide (FAM-p53), and ATSP-7041.
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Procedure:
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A constant concentration of the FAM-p53 peptide is incubated with varying concentrations of MDM2 or MDMX protein in a buffer solution.
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ATSP-7041 is then titrated into the mixture.
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The fluorescence polarization of the solution is measured at each concentration of ATSP-7041.
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The decrease in fluorescence polarization, indicating the displacement of the FAM-p53 peptide from MDM2/MDMX by ATSP-7041, is used to calculate the inhibition constant (Ki).
-
Western Blot Analysis for Protein Expression
Western blotting was employed to assess the impact of ATSP-7041 on the protein levels of p53 and its downstream targets.
Protocol:
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Cell Culture and Treatment: Cancer cell lines (e.g., SJSA-1, MCF-7) were cultured to logarithmic phase and treated with varying concentrations of ATSP-7041 or a vehicle control for 24 hours.
-
Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin).
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Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Viability
The MTT assay was used to evaluate the effect of ATSP-7041 on the viability of cancer cell lines.
Protocol:
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Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
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Treatment: The cells were treated with a serial dilution of ATSP-7041 for 72 hours.
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MTT Addition: MTT reagent was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
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Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
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Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.
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IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of ATSP-7041.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of p53 activation by ATSP-7041 and the general experimental workflows.
Caption: Mechanism of ATSP-7041 in p53 activation.
Caption: Western Blot experimental workflow.
Caption: MTT Assay experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data: ATSP-7041 as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
